alpha-Methyldopamine

Alpha-2 adrenoceptor Vasoconstriction Phenethylamine

Research on adrenergic receptor subtypes often suffers from non-selective activation when using endogenous catecholamines. alpha-Methyldopamine solves this by providing exclusive α2-adrenoceptor-mediated vasoconstriction without direct dopaminergic agonism. Key differentiators: · Exclusive α2-mediated vasoconstriction (no α1 activation) · 23-fold α2/α1 selectivity for the active (S)-enantiomer · Absent direct dopaminergic agonist activity · Markedly enhanced β2-adrenoceptor effects. Ideal for presynaptic modulation studies and amphetamine metabolite research.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 555-64-6
Cat. No. B1210744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyldopamine
CAS555-64-6
Synonyms3,4-dihydroxyamphetamine
alpha-methyldopamine
alpha-methyldopamine monohydrobromide
alpha-methyldopamine monohydrobromide, (+-)-isomer
alpha-methyldopamine monohydrochloride
alpha-methyldopamine monohydrochloride, (+-)-isomer
alpha-methyldopamine monohydrochloride, (R)-isomer
alpha-methyldopamine monohydrochloride, (S)-isomer
alpha-methyldopamine, (+-)-isomer
alpha-methyldopamine, (R)-isomer
alpha-methyldopamine, (S)-isomer
alpha-methyldopamine, conjugate monoacid
catecholamphetamine
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3
InChIKeyKSRGADMGIRTXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methyldopamine: Adrenergic Selectivity Research Chemical


Alpha-Methyldopamine (α-Me-DA, CAS 555-64-6), also known as 3,4-dihydroxyamphetamine, is a synthetic catecholamine belonging to the amphetamine chemical class [1]. It is characterized by an alpha-methyl substitution on the ethylamine side chain of dopamine, a modification that critically alters its receptor binding profile and functional activity [2]. Primarily utilized as a research chemical, α-methyldopamine serves as a key tool for dissecting adrenergic receptor subtypes, studying presynaptic modulation of neurotransmission, and investigating the metabolic fate of amphetamine derivatives [3].

Tool compound for adrenergic receptor subtype studies
Alpha-methyl substitution shifts selectivity toward alpha-2 and beta-2
Lacks direct dopaminergic agonist activity; supports indirect pathway research

Why Alpha-Methyldopamine Cannot Be Substituted


Generic substitution with the endogenous neurotransmitter dopamine, or other close phenethylamine analogs like norepinephrine or epinephrine, is not scientifically valid for studies focused on adrenergic receptor selectivity or indirect sympathomimetic mechanisms. The critical alpha-methyl substitution on alpha-methyldopamine induces a profound functional shift in receptor pharmacology. While dopamine acts equally on postsynaptic alpha-1 and alpha-2 adrenoceptors, alpha-methyldopamine is shown to produce vasoconstriction exclusively via alpha-2 adrenoceptors [1]. Furthermore, this substitution eliminates direct dopaminergic agonist activity, a property retained by dopamine, and dramatically enhances beta-2 adrenoceptor-mediated effects, a characteristic not shared by its non-methylated parent compound [2]. Therefore, utilizing a generic catecholamine would yield fundamentally different experimental outcomes, invalidating any research dependent on these specific pharmacological properties.

Receptor profile
Exclusive alpha-2 vasoconstriction (alpha-methyl substitution)
Dopamine activates both alpha-1 and alpha-2; may not replicate selective alpha-2 response
Alpha-methyl group shifts pharmacology; substituting with parent catecholamine alters experimental endpoints
Dopaminergic activity
Inert as direct dopaminergic agonist
Dopamine retains direct dopaminergic agonist action; pathway interpretation may differ
Inappropriate for studies requiring clean alpha-adrenergic modulation without dopaminergic crosstalk
Beta-2 engagement
Markedly enhanced beta-2 vasodepressor activity
Dopamine shows modest beta-2 activity; may underrepresent beta-2-dependent endpoints
Research designs targeting beta-2 effects should verify compound-specific potency context

Alpha-Methyldopamine Receptor Pharmacology Evidence


Functional Shift to Selective Alpha-2 Vasoconstriction

Alpha-methyl substitution of dopamine results in a complete functional shift in the receptor subtype mediating vasoconstriction. While dopamine induces vasoconstriction mediated equally by both postsynaptic vascular alpha-1 and alpha-2 adrenoceptors, its alpha-methyl derivative (alpha-methyldopamine) produces vasoconstriction exclusively through activation of alpha-2 adrenoceptors [1].

Alpha-2 shift vs dopamine
Head-to-head
Target Exclusive alpha-2 vasoconstriction
Dopamine Equally mediated by alpha-1 and alpha-2
Supports alpha-2 selective vasopressor assay context
Pithed rat model; functional shift eliminates alpha-1 contribution
Alpha-2 adrenoceptor Vasoconstriction Phenethylamine

S-Enantiomer Alpha-2 vs Alpha-1 Selectivity

Stereochemical analysis reveals a dramatic difference in receptor selectivity. The 2S(+)-isomer of alpha-methyldopamine is highly selective for the alpha-2 adrenergic receptor, exhibiting a 23-fold selectivity over the alpha-1 receptor. In contrast, the 2R(-)-isomer displays no alpha-receptor subtype specificity [1].

Enantiomer selectivity
Head-to-head
23×Alpha-2 over alpha-1 (S-enantiomer)
S-enantiomer shows reported selectivity; racemate may require review
R-enantiomer: no subtype specificity. Guinea pig aorta/ileum assays
Stereoselectivity Alpha-2 adrenoceptor Phenethylamine

Absence of Direct Dopaminergic Agonist Activity

In a direct comparison with semirigid dopamine congeners derived from 2-aminotetralin systems, alpha-methyldopamine and its N-alkylated derivatives were found to be inert as direct dopaminergic agonists in a variety of animal assays, both centrally and peripherally [1]. This is in contrast to dopamine itself and certain rigid analogs which do exhibit direct agonist activity.

Dopaminergic inactivity
Head-to-head
Target Inert as direct dopaminergic agonist
Rigid analogs Some exhibit direct agonist activity
Confirms indirect modulation pathway; not suited for dopamine receptor activation studies
Central and peripheral animal assays
Dopamine agonist Conformational analysis 2-aminotetralin

Presynaptic Alpha-Adrenergic Modulation vs. Dopaminergic

In a study of sympathetic neurotransmission to the myocardium in dogs, alpha-methyldopamine impaired nerve stimulation responses via a different presynaptic mechanism compared to dopamine and epinine. The effect of alpha-methyldopamine was completely reversed by the alpha-antagonist phentolamine, but only partially restored by the dopamine antagonist haloperidol. Conversely, the effects of dopamine and epinine were completely prevented by haloperidol, indicating a presynaptic dopaminergic mechanism [1].

Presynaptic mechanism
Head-to-head
Target Blocked by phentolamine (alpha-adrenergic)
Dopamine/epinine Blocked by haloperidol (dopaminergic)
Supports selective alpha-adrenergic presynaptic probe interpretation
Dog myocardium, desipramine-treated; distinct pathway from dopamine
Presynaptic receptor Sympathetic neurotransmission Cardioacceleration

Enhanced Beta-2 Adrenoceptor Vasodepressor Potency

Alpha-methyl substitution of dopamine, as well as norepinephrine and epinephrine, is consistently associated with a dramatic increase in potency for beta-2 adrenoceptor-mediated vasodepressor activity [1]. While the exact fold-increase for dopamine to alpha-methyldopamine is not quantified in the abstract, the study concludes that alpha-methyl substitution leads to 'dramatic increases' in beta-2 activity, a finding that is in marked contrast to the inconsistent effects on beta-1 adrenoceptors.

Beta-2 enhancement
Class-level
Qualitative dramatic increase in beta-2 vasodepressor potency vs dopamine
Reported enhancement context; quantitative fold-change requires verification
Pithed rat model; class-level inference from alpha-methyl catecholamines
Beta-2 adrenoceptor Vasodepression SAR

Alpha-Methyldopamine Research Applications


Selective Alpha-2 Adrenoceptor Probing

Alpha-methyldopamine is the optimal tool for experiments requiring selective activation of alpha-2 adrenoceptors without concurrent alpha-1 receptor stimulation. Its exclusive alpha-2 mediated vasoconstriction in the pithed rat model [1], and the 23-fold alpha-2 selectivity of its active (S)-enantiomer [2], make it superior to dopamine or norepinephrine which lack this subtype specificity. This property is invaluable for studying the role of alpha-2 receptors in blood pressure regulation, neurotransmitter release, and other physiological processes.

Presynaptic Alpha-Adrenergic Modulation Studies

Researchers studying presynaptic regulation of neurotransmitter release should utilize alpha-methyldopamine to selectively target the alpha-adrenergic pathway. Evidence from dog myocardium studies confirms it inhibits sympathetic neurotransmission via this mechanism, an effect reversed by the alpha-antagonist phentolamine [1]. This is in clear distinction to dopamine and epinine, which act through presynaptic dopaminergic receptors, allowing for clean discrimination between these two modulatory systems.

Beta-2 Adrenoceptor Activation with Minimal Beta-1 Crosstalk

For applications requiring a tool with dramatically enhanced beta-2 adrenoceptor activity, alpha-methyldopamine is a valuable candidate. While dopamine has some beta-2 activity, alpha-methyl substitution leads to a marked and consistent increase in beta-2 mediated vasodepression [1]. This characteristic allows for the investigation of beta-2 receptor pharmacology with a different efficacy profile compared to endogenous catecholamines or synthetic beta-2 agonists.

Indirect Sympathomimetic & False Transmitter Reference Standard

Given its established lack of direct dopaminergic agonist activity [1] and its documented role as a metabolite and potential false neurotransmitter [2], alpha-methyldopamine serves as an essential reference standard for dissecting indirect sympathomimetic mechanisms. It is particularly useful in studies of amphetamine derivative metabolism and neurotoxicity, where it is a key intermediate [3], distinguishing its indirect effects from the direct receptor activation caused by compounds like dopamine.

Application
Selection Property
Validation Focus
Selective alpha-2 adrenoceptor studies
Exclusive alpha-2-mediated vasoconstriction profile
Pithed rat vasopressor model review
Presynaptic alpha-adrenergic modulation
Alpha-adrenergic presynaptic mechanism discrimination
Sympathetic neurotransmission assay context
Beta-2 adrenoceptor activation research
Enhanced beta-2 vasodepressor activity context
Beta-2 selective endpoint interpretation
Indirect sympathomimetic reference
Lack of direct dopaminergic agonist activity
Metabolism and transmitter-release pathway studies

Technical Documentation Hub

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